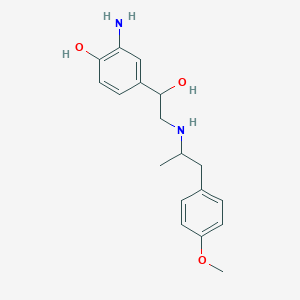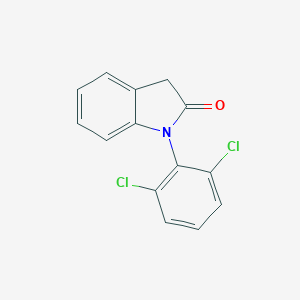
1-(2,6-Dichlorophenyl)-2-indolinone
Übersicht
Beschreibung
Diclofenac amide is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac amide is primarily known for its anti-inflammatory, analgesic, and antipyretic properties. It is often used as a prodrug to reduce the gastrointestinal side effects associated with diclofenac .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diclofenac amide typically involves the amidation of diclofenac. One common method includes the reaction of diclofenac with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of diclofenac amide follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce waste. These methods involve the use of automated systems to control reaction conditions precisely, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diclofenacamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diclofenacamid kann oxidiert werden, um Diclofenac zu bilden.
Hydrolyse: Unter sauren oder basischen Bedingungen kann Diclofenacamid hydrolysieren, um Diclofenac und das entsprechende Amin zu produzieren.
Substitution: Diclofenacamid kann an Substitutionsreaktionen teilnehmen, insbesondere nucleophilen Substitutionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Hydrolyse: Es werden saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können unter milden Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Diclofenac.
Hydrolyse: Diclofenac und das entsprechende Amin.
Substitution: Verschiedene substituierte Diclofenac-Derivate.
Wissenschaftliche Forschungsanwendungen
Diclofenacamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Bildung und Hydrolyse von Amidbindungen zu untersuchen.
Biologie: Untersucht auf seine Wechselwirkungen mit biologischen Membranen und Proteinen.
Medizin: Erforscht als Prodrug, um die pharmakokinetischen Eigenschaften von Diclofenac zu verbessern und gastrointestinale Nebenwirkungen zu reduzieren.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt
5. Wirkmechanismus
Diclofenacamid entfaltet seine Wirkung hauptsächlich durch die Hemmung von Cyclooxygenase (COX)-Enzymen, insbesondere Cyclooxygenase-1 (COX-1) und Cyclooxygenase-2 (COX-2). Diese Hemmung reduziert die Synthese von Prostaglandinen, die Mediatoren von Entzündungen, Schmerzen und Fieber sind. Die Amidform wird in vivo hydrolysiert, um das aktive Diclofenac freizusetzen, das dann seine pharmakologischen Wirkungen entfaltet .
Ähnliche Verbindungen:
Diclofenac: Die Stammverbindung, die als NSAR weit verbreitet ist.
Ibuprofen: Ein weiteres gängiges NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.
Naproxen: Ein NSAR mit einer längeren Halbwertszeit im Vergleich zu Diclofenac.
Ketoprofen: Ein NSAR mit starken entzündungshemmenden Wirkungen
Einzigartigkeit von Diclofenacamid: Diclofenacamid ist aufgrund seiner Prodrug-Natur einzigartig, die es ermöglicht, die gastrointestinalen Nebenwirkungen zu reduzieren, die häufig mit Diclofenac verbunden sind. Dies macht es zu einer wertvollen Alternative für Patienten, die eine langfristige NSAR-Therapie benötigen, aber ein Risiko für gastrointestinale Komplikationen haben .
Wirkmechanismus
Diclofenac amide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The amide form is hydrolyzed in vivo to release the active diclofenac, which then exerts its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Diclofenac: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a longer half-life compared to diclofenac.
Ketoprofen: An NSAID with potent anti-inflammatory effects
Uniqueness of Diclofenac Amide: Diclofenac amide is unique due to its prodrug nature, which allows it to reduce the gastrointestinal side effects commonly associated with diclofenac. This makes it a valuable alternative for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICIFOYVSPMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046979 | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15362-40-0 | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2,6-Dichlorophenyl)-2-indolinone in the synthesis of diclofenac epolamine?
A1: this compound, also known as diclofenac acid, serves as the key starting material in the synthesis of diclofenac epolamine []. The process involves reacting this compound with a strong base like sodium hydroxide or potassium hydroxide to form a diclofenac salt. This salt is then subjected to a series of reactions including acidification, anhydrification, and finally, reaction with 1-(2-hydroxyethyl)-pyrrolidine (epolamine) to yield the final product, diclofenac epolamine [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

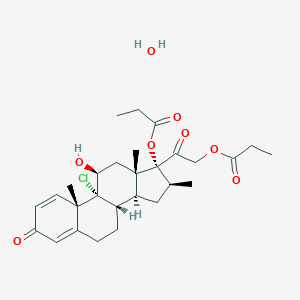
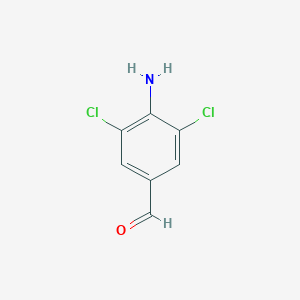
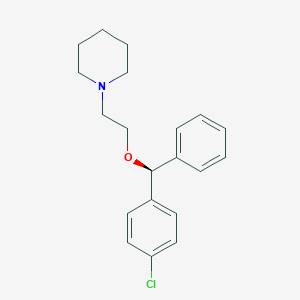
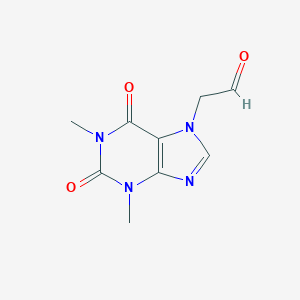

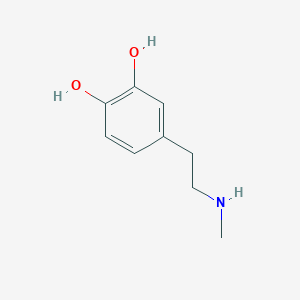
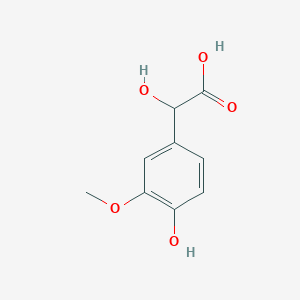
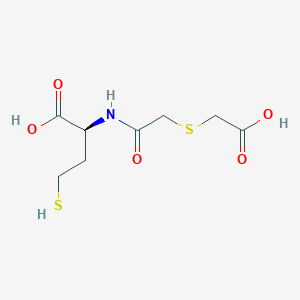
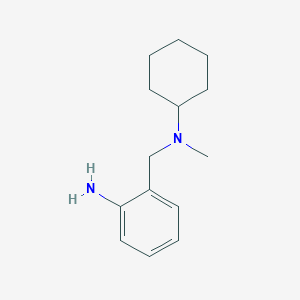
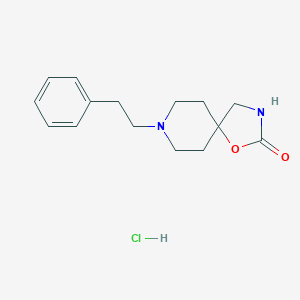
![N-[1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B195473.png)

